N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a benzo[d][1,3]dioxole moiety, and a cyclohexanecarboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the benzo[d][1,3]dioxole and cyclohexanecarboxamido groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with various biomolecules. Its structural features suggest that it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its potential as an anti-cancer or anti-inflammatory agent might be explored through in vitro and in vivo studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications might extend to fields like electronics or materials science.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects might be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide: This compound itself serves as a reference point for comparison.
N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexylcarbamoyl)benzofuran-2-carboxamide: A similar compound with slight variations in the amide group.
N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexanecarboxamido)benzothiophene-2-carboxamide: A compound with a benzothiophene core instead of a benzofuran core.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds might not, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-22(14-6-2-1-3-7-14)25-20-16-8-4-5-9-17(16)30-21(20)23(27)24-15-10-11-18-19(12-15)29-13-28-18/h4-5,8-12,14H,1-3,6-7,13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJIZZZRHWVNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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